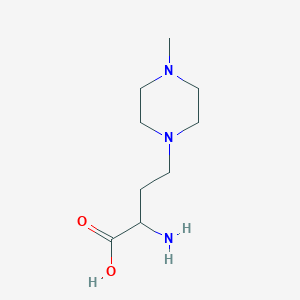
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid
Description
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic amino acid derivative characterized by a butanoic acid backbone substituted at the fourth carbon with a 4-methylpiperazine moiety. Piperazine derivatives are widely utilized to enhance solubility and bioavailability in medicinal chemistry, making this compound a subject of interest for targeted drug design .
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-4-(4-methylpiperazin-1-yl)butanoic acid |
InChI |
InChI=1S/C9H19N3O2/c1-11-4-6-12(7-5-11)3-2-8(10)9(13)14/h8H,2-7,10H2,1H3,(H,13,14) |
InChI Key |
BATMMXXKXCOKQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-methylpiperazine with a suitable butanoic acid derivative. One common method involves the use of 4-methylpiperazine and butyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino and piperazine groups can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with several derivatives, differing primarily in substituents and backbone modifications. Key analogs include:
4-(4-Methylpiperazino)aniline
- Structure : Aniline derivative with a 4-methylpiperazine group.
- Properties : Molecular weight 191.27 g/mol, melting point 89–91°C.
- Key Difference: Replaces the butanoic acid backbone with an aniline ring, reducing acidity and altering solubility. Likely used as an intermediate in dye or pharmaceutical synthesis due to aromatic amine reactivity .
4-(4-Methylpiperazino)benzoic Acid
- Structure : Benzoic acid substituted with 4-methylpiperazine.
- Properties : Molecular weight 220.26 g/mol, decomposes at 270°C.
- Key Difference: The carboxylic acid group on an aromatic ring enhances acidity compared to the aliphatic butanoic acid backbone. Potential applications include metal-chelating agents or polymer precursors .
(S)-2-Amino-4-(methylthio)butanoic Acid Esters (p-Toluenesulfonate Salts)
- Structure: Butanoic acid with a methylthio (-SCH₃) group and sulfonate ester.
- Key Difference : The methylthio group introduces sulfur-based hydrophobicity, contrasting with the hydrophilic piperazine group in the target compound .
2-Amino-4-(ethylseleno)butanoic Acid (Selenoethionine)
- Structure: Butanoic acid with an ethylseleno (-SeCH₂CH₃) group.
- Properties : CAS 2578-27-0; used in biochemistry as a selenium source or antioxidant.
Physical and Chemical Properties Comparison
*Estimated based on structural similarity.
Q & A
Q. How can multi-step synthesis be scaled while maintaining enantiomeric purity?
- Methodology :
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereocenter formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Continuous Flow Reactors : Improve reproducibility using automated systems with in-line FTIR for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


